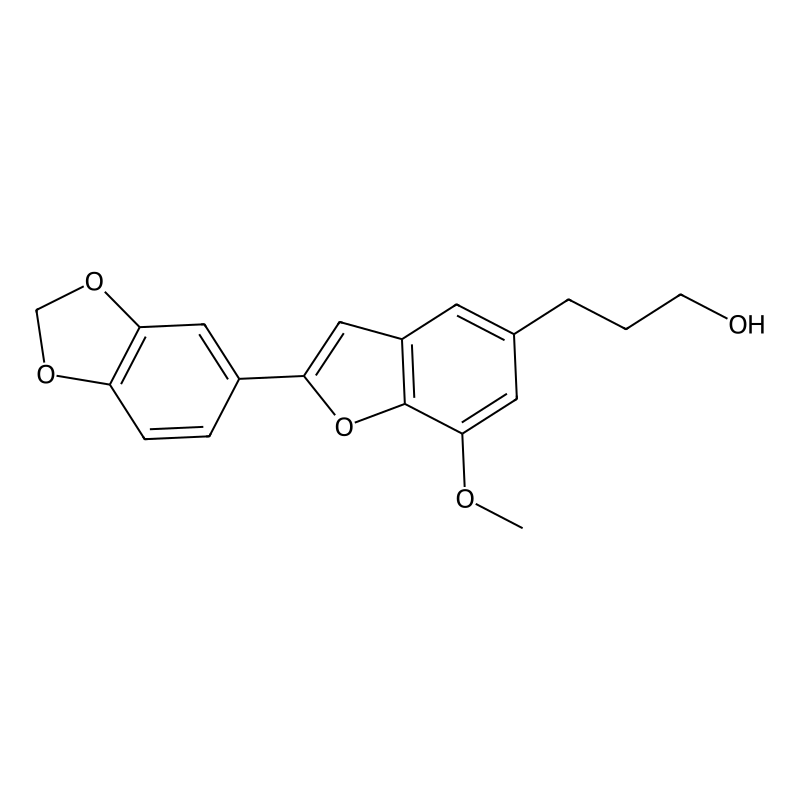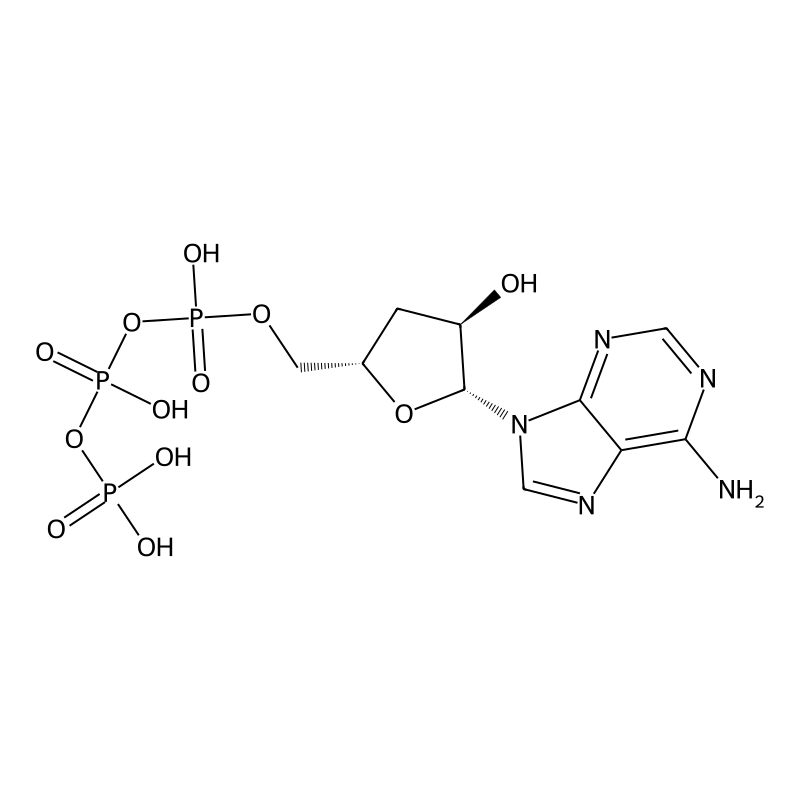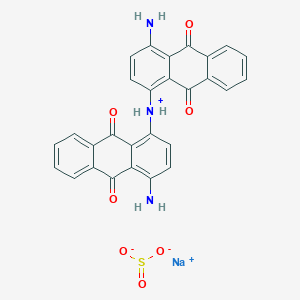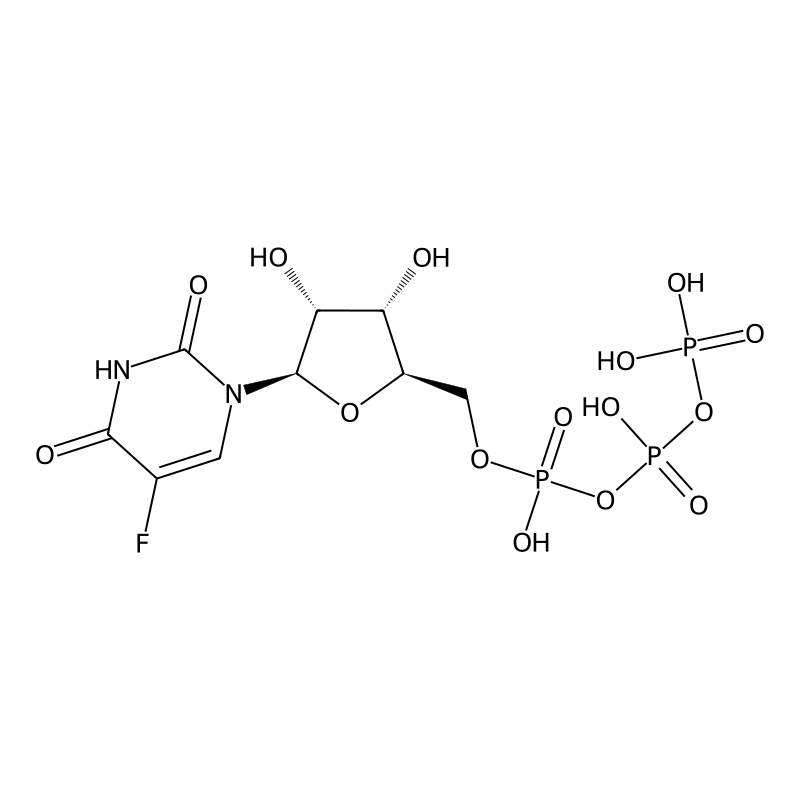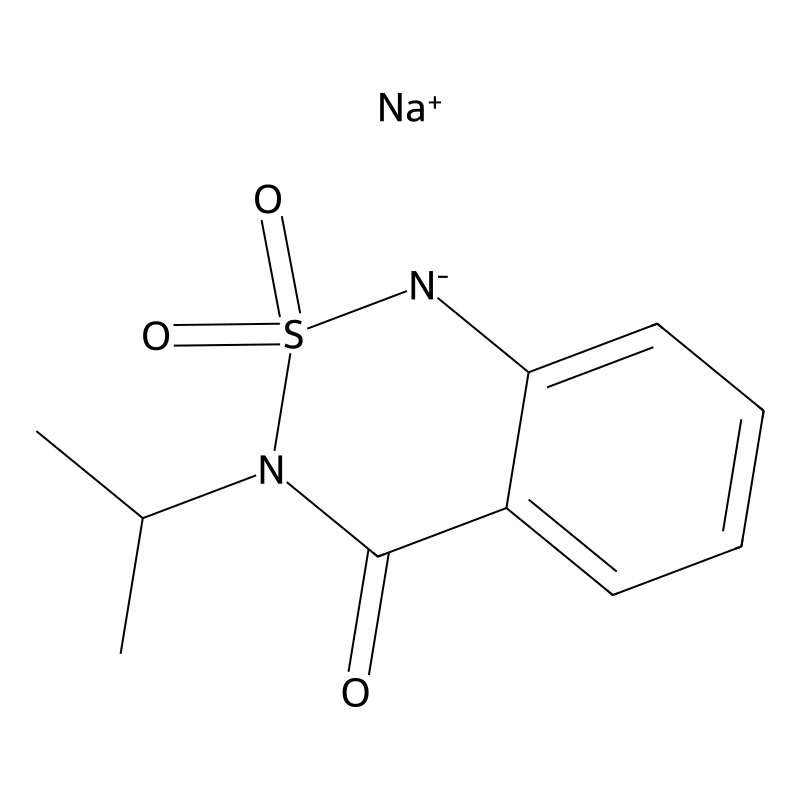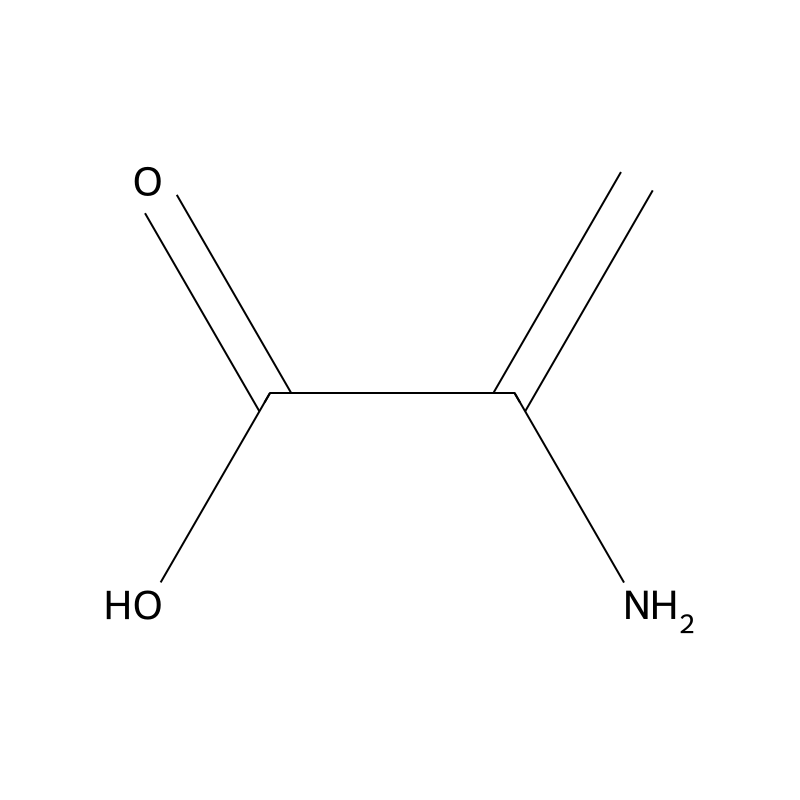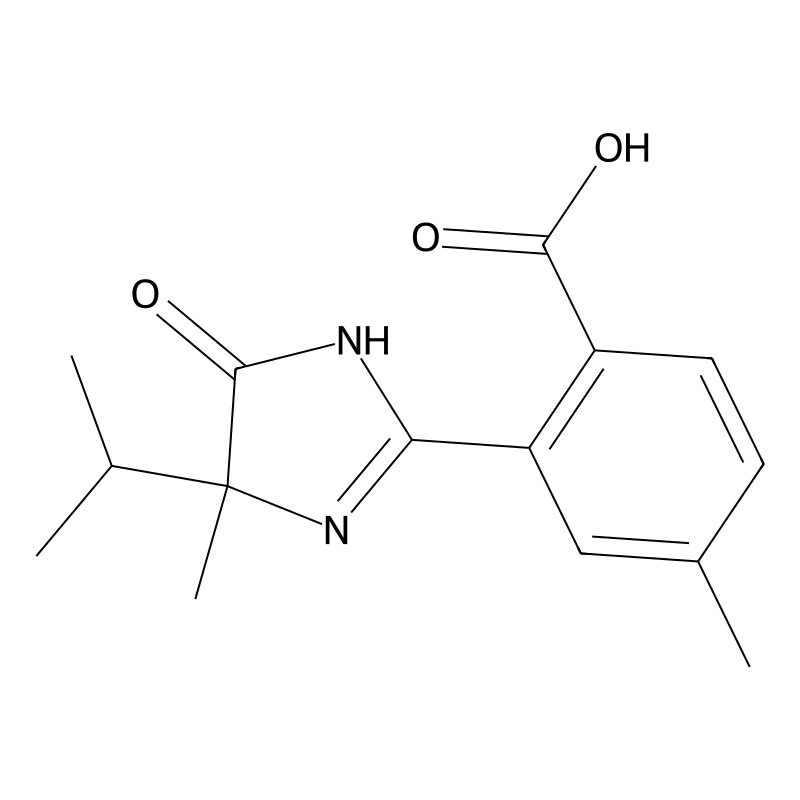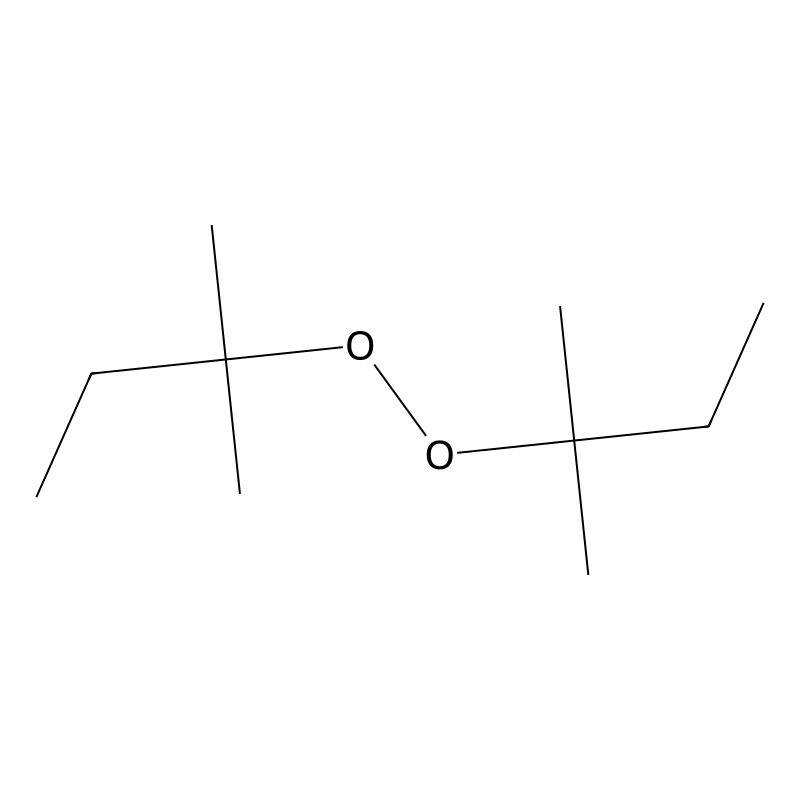Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone
Catalog No.
S2972518
CAS No.
866039-47-6
M.F
C11H10ClNO2S2
M. Wt
287.78
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
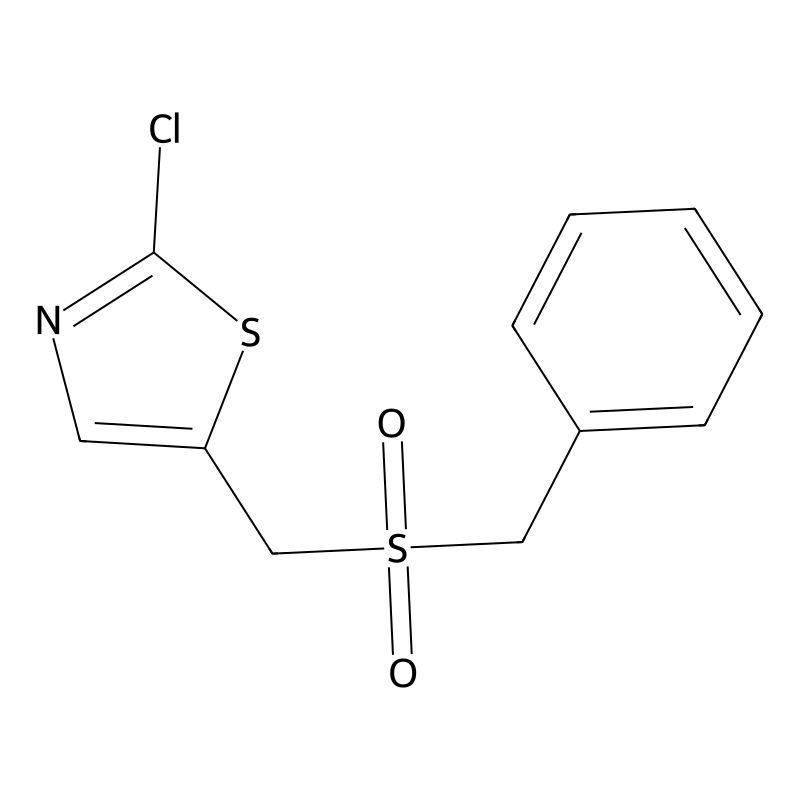
Content Navigation
CAS Number
866039-47-6
Product Name
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone
IUPAC Name
5-(benzylsulfonylmethyl)-2-chloro-1,3-thiazole
Molecular Formula
C11H10ClNO2S2
Molecular Weight
287.78
InChI
InChI=1S/C11H10ClNO2S2/c12-11-13-6-10(16-11)8-17(14,15)7-9-4-2-1-3-5-9/h1-6H,7-8H2
InChI Key
PPCDZIRJJBVTIF-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)CS(=O)(=O)CC2=CN=C(S2)Cl
Solubility
not available
Factual information regarding the scientific research applications of Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone is currently limited. While databases like PubChem acknowledge its existence [], there is no documented use in scientific research available at this time.
Possible Areas of Exploration:
Based on the chemical structure, some potential areas for scientific exploration could include:
- Medicinal Chemistry: The presence of the thiazole ring system, commonly found in bioactive molecules, suggests a possibility for investigation into medicinal properties. However, no documented research on this specific compound exists.
- Material Science: The sulfone group can participate in various chemical interactions, potentially making this compound interesting for material science applications. However, further research is needed to determine its specific properties and potential uses.
Molecular Structure Analysis
The key features of the molecule include:
- Sulfonyl group (SO2): This group is responsible for the classification as a sulfone derivative. It can participate in hydrogen bonding and can influence the overall polarity of the molecule [].
- Thiazole ring: This five-membered ring containing nitrogen and sulfur can be involved in various interactions with other molecules due to its aromatic character and electron distribution [].
- Chlorine substituent (Cl): The presence of chlorine can affect the reactivity of the molecule and its potential interactions with other compounds.
- Benzyl group (C6H5CH2): This aromatic group provides lipophilic character, which can influence the solubility and potential biological interactions of the molecule [].
Chemical Reactions Analysis
- Nucleophilic substitution: The chlorine atom on the thiazole ring might be susceptible to nucleophilic substitution by other nucleophiles, depending on the reaction conditions.
- Reduction: The sulfonyl group (SO2) could potentially be reduced to a sulfinate (SO) or sulfide (S) group under specific reducing conditions [].
- Hydrolysis: Depending on the stability of the molecule, hydrolysis could occur, breaking the bonds between the functional groups [].
XLogP3
2.6
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds

